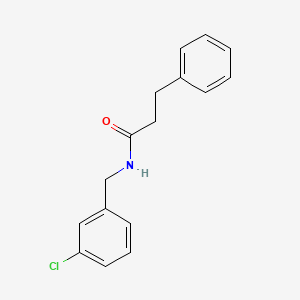
(3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine, also known as DMMA, is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. DMMA is a member of the amine class of compounds and has been found to have a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of (3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine is not fully understood, but it is believed to act as a monoamine oxidase inhibitor. Monoamine oxidase is an enzyme that breaks down neurotransmitters such as dopamine and serotonin. By inhibiting this enzyme, (3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine may increase the levels of these neurotransmitters in the brain, leading to enhanced cognitive function and memory.
Biochemical and Physiological Effects:
(3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine has been found to have a range of biochemical and physiological effects. In animal studies, (3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine has been shown to enhance cognitive function and memory. (3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine has also been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine in lab experiments is its potential applications in the fields of medicine and biochemistry. (3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine has been found to have a range of effects on the central nervous system, making it a potentially useful compound in the treatment of neurodegenerative diseases. However, one limitation of using (3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine in lab experiments is its potential toxicity. (3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine has been found to be toxic in high doses, and caution should be exercised when handling this compound.
Zukünftige Richtungen
There are several future directions for research on (3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine. One area of research could focus on the potential applications of (3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine in the treatment of neurodegenerative diseases. Another area of research could focus on the development of new compounds based on the structure of (3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine, with the aim of enhancing its cognitive-enhancing properties while minimizing its potential toxicity. Additionally, more research is needed to fully understand the mechanism of action of (3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine and its effects on the central nervous system.
Synthesemethoden
The synthesis of (3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine can be achieved through a multi-step process. The first step involves the reaction of 3,4-dimethylphenylamine with 4-methoxy-3-methylbenzyl chloride in the presence of a base, such as potassium carbonate. This reaction produces the intermediate compound (3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine hydrochloride, which can be further purified to obtain (3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine.
Wissenschaftliche Forschungsanwendungen
(3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine has been used in various scientific research studies due to its potential applications in the fields of medicine and biochemistry. (3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine has been found to have a range of effects on the central nervous system, including the ability to enhance cognitive function and memory. (3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-[(4-methoxy-3-methylphenyl)methyl]-3,4-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-12-5-7-16(10-13(12)2)18-11-15-6-8-17(19-4)14(3)9-15/h5-10,18H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMVGTPLXICQAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=CC(=C(C=C2)OC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-3-methylbenzyl)-3,4-dimethylaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-methoxyphenyl)ethyl]-N'-phenylthiourea](/img/structure/B5786087.png)
![2-(4-methoxybenzyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5786090.png)
![1-(2-fluorophenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5786092.png)


![1-{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}-1-propanone](/img/structure/B5786114.png)


![2-(1-piperidinyl)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B5786130.png)


![1-(4-chlorobenzyl)-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5786178.png)
![(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetonitrile](/img/structure/B5786180.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-1-naphthalenesulfonamide](/img/structure/B5786182.png)